molecular formula C5H3Cl2F2N B1460560 4-Chloro-3,5-difluoropyridine hydrochloride CAS No. 2102409-72-1

4-Chloro-3,5-difluoropyridine hydrochloride

Cat. No.: B1460560
CAS No.: 2102409-72-1
M. Wt: 185.98 g/mol
InChI Key: MFCUHFDJGIOKBE-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluoropyridine hydrochloride is a chemical compound with the molecular formula C5H2ClF2N.ClH . It has a molecular weight of 185.99 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2ClF2N.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at temperatures below -10 degrees . and 97% .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Chloro-3,5-difluoropyridine hydrochloride plays a significant role in the synthesis of fluorinated pyridines. A study by Boudakian (1981) details the isolation and stabilization of 4-fluoropyridine hydrochloride from fluorodediazoniation of 4-aminopyridine, emphasizing the high yields of corresponding difluoropyridines. This process demonstrates the compound's utility in synthesizing lower fluorinated pyridines, a crucial aspect in chemical research and industry (Boudakian, 1981).

Creation of Structural Manifolds

In the realm of industrial pesticide manufacturing, this compound serves as an intermediate. Schlosser and Bobbio (2002) explored its conversion into various pyridine derivatives, highlighting its adaptability in producing a range of structurally diverse compounds. This adaptability is crucial for generating new chemical entities in pharmaceutical research (Schlosser & Bobbio, 2002).

Optimization of Synthetic Technology

Li Sheng-song (2010) investigated the optimization of synthetic technology for related compounds, using pentachloropyridine as raw material. The study emphasizes the importance of anhydrous fluorination reaction conditions and temperature control, highlighting the compound's role in refining synthetic processes (Li Sheng-song, 2010).

Heterocyclic Polyfluoro-Compounds Synthesis

Research by Banks et al. (1977) on the synthesis of heterocyclic polyfluoro-compounds, including derivatives of this compound, underscores its utility in producing complex fluorine-containing heterocycles. This synthesis is pivotal for advancing research in areas such as materials science and pharmaceuticals (Banks et al., 1977).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

4-chloro-3,5-difluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCUHFDJGIOKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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